2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with significant research applications. Its molecular formula is and it has a molecular weight of approximately . The compound is classified under pyrazolo[3,4-d]pyridazine derivatives, which are known for their diverse biological activities.
The synthesis of 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. Key methods include:
Technical details such as reaction conditions (temperature, solvents, and catalysts) are critical for optimizing yield and purity but are often proprietary to specific research groups or commercial suppliers.
The molecular structure of 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide features several functional groups that contribute to its chemical properties:
Molecular data includes:
InChI=1S/C21H25N5O3/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25(21(20)28)12-19(27)22-10-17-5-4-8-29-17/h6-7,9,11,17H,4-5,8,10,12H2,1-3H3,(H,22,27)
.The chemical reactivity of 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can be explored through various reactions:
Technical details regarding these reactions depend on specific experimental conditions and desired outcomes.
The mechanism of action of 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is not fully elucidated in the literature but may involve:
Data regarding specific pathways or targets requires further empirical research to establish definitive mechanisms.
The physical and chemical properties of 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide include:
Additional relevant data includes:
This compound has potential applications in various scientific fields:
Research into its efficacy and safety profiles continues to expand its potential applications in medicinal chemistry and pharmacology.
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: